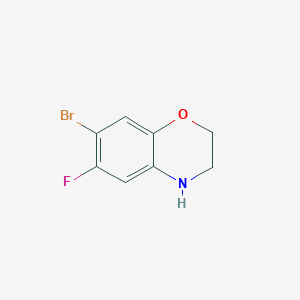

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Beschreibung

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H7BrFNO. It is characterized by the presence of bromine and fluorine atoms on a benzoxazine ring, which contributes to its unique chemical properties .

Eigenschaften

IUPAC Name |

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTYCKSGBYAAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105679-34-3 | |

| Record name | 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

One of the primary applications of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is its role as a precursor for polymer synthesis. Benzoxazines are known for their ability to undergo ring-opening polymerization, which transforms the cyclic structure into long-chain polymers. This property is significant in producing materials with tailored properties for specific applications.

Table 1: Polymerization Characteristics of Benzoxazines

| Property | Description |

|---|---|

| Cyclic Structure | Facilitates ring-opening polymerization |

| Substituents | Influence polymer properties (e.g., thermal stability) |

| Applications | Electronics, composite materials |

Research indicates that the presence of halogen substituents like bromine and fluorine can enhance the thermal and mechanical properties of the resulting polymers, making them suitable for advanced applications in electronics and aerospace industries.

Preliminary studies suggest that this compound may exhibit biological activities that warrant further investigation. The unique structural features of this compound could contribute to its potential as an antibacterial or anticancer agent.

Case Study: Anticancer Activity

A study exploring related benzoxazine derivatives indicated promising anticancer properties. While specific data on this compound is limited, the structural similarities suggest that it may possess comparable bioactivity.

Table 2: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Potential effectiveness against bacterial strains |

| Anticancer | Possible inhibition of cancer cell proliferation |

Chemical Reactivity and Synthesis Methods

The chemical reactivity of this compound is influenced by the presence of halogen and nitrogen functionalities. These characteristics allow for various synthetic pathways to produce derivatives with enhanced properties.

Synthesis Methods Overview

Several methods have been reported for synthesizing this compound:

- Using Sodium Cyanoborohydride : Involves reaction conditions with acetic acid and THF at elevated temperatures.

- Borane Complex Reactions : Utilizes borane dimethyl sulfide complex in inert atmospheres to yield high-purity products .

Table 3: Synthesis Conditions

| Method | Yield (%) | Conditions |

|---|---|---|

| Sodium Cyanoborohydride | 93% | THF, Acetic Acid, 70°C |

| Dimethylsulfide Borane Complex | High | Inert Atmosphere, Reflux |

Future Research Directions

The unique properties of this compound suggest several avenues for future research:

- Pharmacological Studies : Investigating its potential therapeutic applications in more detail.

- Material Science Applications : Exploring its use in developing advanced materials with specific mechanical and thermal properties.

Wirkmechanismus

The mechanism of action of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but with different substitution patterns.

7-fluoro-6-nitro-2H-benzoxazine-3(4H)-one: Another benzoxazine derivative with different substituents.

Uniqueness

7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and fluorine atoms on the benzoxazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula CHBrFNO. It features a unique bicyclic structure that combines a benzene ring with a morpholine-like framework, contributing to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : 232.05 g/mol

- CAS Number : 1160102-28-2

The compound is characterized by the presence of bromine and fluorine atoms, which may enhance its biological activity compared to other benzoxazine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation evaluated its effects on various cancer cell lines, revealing significant growth inhibition. The results indicated that the compound exhibited an IC range of approximately 7.84 to 16.2 µM against multiple cancer types, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .

Table 1: IC Values Against Different Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| PC-3 | 9.71 |

| MDA-MB-231 | 12.9 |

| MIA PaCa-2 | 9.58 |

| U-87 MG | 16.2 |

The structure–activity relationship (SAR) studies suggested that electron-donating groups at specific positions on the benzoxazine ring could enhance anticancer activity, indicating a potential pathway for further optimization of the compound .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cancer cells. This may include inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. The presence of bromine and fluorine atoms enhances binding affinity and specificity towards these targets.

Case Studies

A recent study published in Molecules explored the synthesis and evaluation of various benzoxazine derivatives, including 7-bromo-6-fluoro variants. The study demonstrated that modifications at the para-position on the aromatic ring significantly influenced anticancer efficacy. Notably, compounds with hydroxyl groups displayed enhanced activity due to potential hydrogen bonding interactions at binding sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, and how can competing side reactions be minimized?

- Methodology : Halogenated benzoxazines are typically synthesized via cyclization of substituted aminophenol derivatives. For bromo-fluoro analogs, regioselective halogenation is critical. Evidence from Kanto Reagents’ catalogs suggests using boronic acid intermediates or aldehyde precursors to control substitution patterns . To minimize side reactions (e.g., over-halogenation), low-temperature stepwise halogenation (bromination followed by fluorination) and catalysts like Pd/Cu for coupling reactions are advised. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 6.8220 Å, b = 23.567 Å, c = 7.3746 Å, β = 93.545°) have been reported for related brominated benzoxazines . Complementary techniques include / NMR (e.g., distinguishing diastereotopic protons in the dihydro ring) and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic effects of bromo and fluoro substituents on the reactivity of the benzoxazine core?

- Methodology : Computational studies (DFT calculations) can map electron density distributions and predict sites for electrophilic/nucleophilic attack. Experimentally, substituent effects are probed via kinetic studies (e.g., reaction rates in nucleophilic aromatic substitution) or spectroscopic methods like UV-Vis (charge-transfer transitions) and NMR (chemical shift sensitivity to electronic environments) . Evidence from fluorinated benzamide syntheses highlights the importance of steric and electronic interplay in directing reactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated benzoxazines?

- Methodology : Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. Systematic validation includes:

- Cross-referencing NMR data in multiple solvents (DMSO-d₆ vs. CDCl₃).

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Comparing experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) .

Q. What experimental designs are suitable for studying the thermal stability and degradation pathways of this compound?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and enthalpy changes. Accelerated stability studies under varied humidity/temperature conditions (ICH guidelines) identify degradation products, analyzed via LC-MS/MS. For mechanistic insights, isotopic labeling (e.g., in the oxazine ring) can trace bond cleavage pathways . Evidence from fluorinated benzoxazepinamides underscores the role of halogen electronegativity in stabilizing degradation intermediates .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data for dihydrobenzoxazine derivatives?

- Methodology : Conflicts may arise from polymorphism or disordered crystal packing. Redetermination of crystal structures under identical conditions (temperature, solvent) is essential. For example, monoclinic vs. orthorhombic systems in brominated analogs require Rietveld refinement to assess phase purity . Software like Mercury (CCDC) can visualize packing diagrams and hydrogen-bonding networks to resolve ambiguities .

Q. What advanced statistical methods are recommended for optimizing reaction conditions in benzoxazine synthesis?

- Methodology : Design of Experiments (DoE) approaches, such as response surface methodology (RSM), efficiently screen variables (temperature, catalyst loading, solvent ratio). Central composite designs (CCD) can model nonlinear relationships between yield and parameters. For example, a 3-level CCD optimized fluorination yields in related compounds by identifying temperature thresholds for side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.